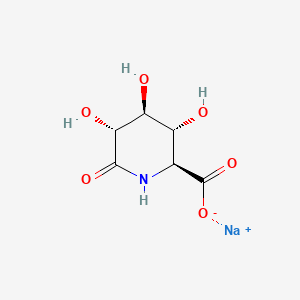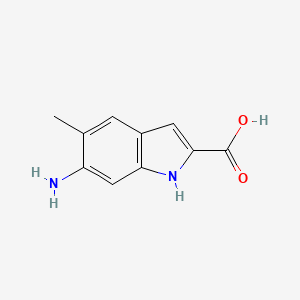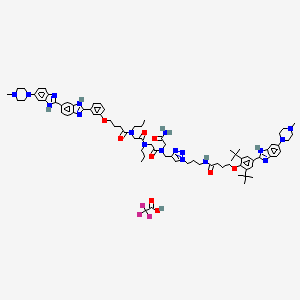![molecular formula C8H11N3 B12432810 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 937667-54-4](/img/structure/B12432810.png)
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a unique structure that combines a hydrazine group with a cyclopenta[b]pyridine ring system. Its distinctive chemical properties make it a valuable subject for various scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Applications De Recherche Scientifique
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the functional groups attached.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
937667-54-4 |
|---|---|
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H11N3/c9-11-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3,9H2,(H,10,11) |
Clé InChI |
QBZCQRIFUFMUJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)




![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)



![3-(3,5-Dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12432794.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
